molecular formula C6H6ClNO2 B14364932 3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione CAS No. 90492-15-2

3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B14364932
CAS No.: 90492-15-2
M. Wt: 159.57 g/mol
InChI Key: CSFQBRFTVLTZDH-UHFFFAOYSA-N
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Description

3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with appropriate chlorinated precursors under controlled conditions. One common method includes the use of maleic anhydride and chlorinated acetophenone derivatives, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield different reduced forms of the pyrrole ring.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various functionalized pyrrole derivatives .

Scientific Research Applications

3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its specific chlorine substitution, which imparts distinct reactivity and potential applications compared to other pyrrole derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

90492-15-2

Molecular Formula

C6H6ClNO2

Molecular Weight

159.57 g/mol

IUPAC Name

3-chloro-1,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C6H6ClNO2/c1-3-4(7)6(10)8(2)5(3)9/h1-2H3

InChI Key

CSFQBRFTVLTZDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)C)Cl

Origin of Product

United States

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